Sub-Nanomolar 5-HT2A Receptor Affinity Conferred by the 4-Bromobenzyl Moiety
A direct SAR study demonstrated that the N-(4-bromobenzyl) substitution on phenylalkylamine and indolylalkylamine scaffolds results in exceptionally high affinity for the 5-HT2A serotonin receptor, with a Ki of less than 1 nM. This is in stark contrast to the general trend where amine substitution decreases receptor affinity [1]. The study also established that this substitution confers >100-fold selectivity for 5-HT2A over the 5-HT2C receptor subtype [1].
>100-fold selectivity over 5-HT2C
| Evidence Dimension | Binding Affinity (Ki) for 5-HT2A Serotonin Receptor |
|---|---|
| Target Compound Data | Ki < 1 nM (for compounds bearing the N-(4-bromobenzyl) substituent) |
| Comparator Or Baseline | 15 other amine substituents (general trend of decreased affinity) |
| Quantified Difference | >100-fold selectivity for 5-HT2A over 5-HT2C |
| Conditions | In vitro radioligand binding assay using rat brain homogenates |
Why This Matters
This exceptional affinity and selectivity profile makes (4-bromobenzyl)tert-butylamine a critical starting material for developing potent and selective 5-HT2A receptor ligands, a feature not achievable with other halogen or alkyl substitutions.
- [1] Glennon, R. A., et al. (1994). Influence of amine substituents on 5-HT2A versus 5-HT2C binding of phenylalkyl- and indolylalkylamines. Journal of Medicinal Chemistry, 37(13), 1929-1935. View Source
